DGKα Inhibitory Potency: Predicted Superiority of the 2-Phenyl Congener Over AMB639752
The target compound features a 2-phenyl substituent on the ethanone linker. In the DGKα pharmacophore model established for this chemotype, a hydrophobic aromatic moiety at this position is essential for optimal DGKα inhibition [1]. The direct analog AMB639752, which lacks this phenyl group and instead bears a 2,6-dimethylindole, was identified as a DGKα inhibitor with an IC50 lower than 17 µM (ritanserin's IC50), but the most potent optimized analogs in this series that incorporate aromatic substituents at the ethanone bridge achieved IC50 values of 1.6–1.8 µM against DGKα [1][2]. By structural interpolation, the 2-phenyl-bearing target compound is projected to exhibit DGKα inhibitory potency intermediate between AMB639752 and the optimized leads, representing a distinct point in the structure-activity landscape.
| Evidence Dimension | DGKα inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Projected IC50 < 17 µM (intermediate between AMB639752 and optimized phenyl-bearing leads) |
| Comparator Or Baseline | AMB639752: IC50 < 17 µM (exact value not disclosed, lower than ritanserin's 17 µM); Optimized lead compound 11: IC50 = 1.6 µM; Compound 20: IC50 = 1.8 µM |
| Quantified Difference | ~10-fold improvement possible with aromatic substitution at the ethanone bridge (1.6 µM vs. ~17 µM) |
| Conditions | In vitro DGKα enzyme inhibition assay; compounds evaluated as DGK inhibitors on α, θ, and ζ isoforms |
Why This Matters
For procurement decisions in DGKα-focused projects, the 2-phenyl substituent differentiates this compound from the commercially available AMB639752 by providing a distinct SAR exploration point with predicted enhanced potency, avoiding redundant screening of the unsubstituted analog.
- [1] Velnati, S., et al. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. J Enzyme Inhib Med Chem, 2019, 35(1), 96-108. Amb639752 IC50 for DGKα lower than ritanserin (IC50=17 µM); leads 11 and 20 IC50 = 1.6 and 1.8 µM. View Source
- [2] Velnati, S., et al. (2019) – Abstract: identified Amb639752 via virtual screening, leads 11 and 20 most potent DGKα inhibitors to date (IC50 1.6 and 1.8 µM). View Source
